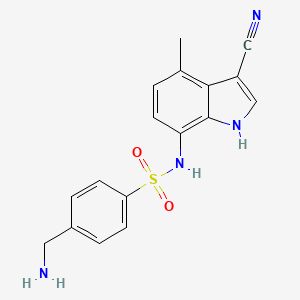
5,6-difluoropyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Difluoropyridine-3-carbaldehyde: is an organic compound with the molecular formula C6H3F2NO. It is a derivative of pyridine, where the 5th and 6th positions on the pyridine ring are substituted with fluorine atoms, and the 3rd position is substituted with a carbaldehyde group. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-difluoropyridine-3-carbaldehyde can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product. The synthesis involves the conversion of 2,3,5,6-tetrafluoropyridine to 5,6-difluoropyridine, followed by the conversion of 5,6-difluoropyridine to this compound. The final step involves the purification of this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently.
化学反应分析
Types of Reactions: 5,6-Difluoropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 5,6-Difluoropyridine-3-carboxylic acid.
Reduction: 5,6-Difluoropyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5,6-Difluoropyridine-3-carbaldehyde has been widely used in scientific research for its various properties and applications. Some of the key applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biochemical and physiological effects in laboratory experiments.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 5,6-difluoropyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the pyridine ring enhances the compound’s electron-withdrawing properties, which can influence its reactivity and interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity.
相似化合物的比较
- 2,3,5,6-Tetrafluoropyridine
- 3,5-Difluoropyridine
- 2,6-Difluoropyridine
Comparison: 5,6-Difluoropyridine-3-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the presence of the aldehyde group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for forming covalent bonds with biological molecules. Compared to other fluorinated pyridines, this compound offers unique opportunities for chemical synthesis and biological research .
属性
| { "Design of the Synthesis Pathway": "The synthesis of 5,6-difluoropyridine-3-carbaldehyde can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,3,5,6-tetrafluoropyridine", "potassium hydroxide", "acetic acid", "sodium borohydride", "acetic anhydride", "pyridine", "chromium trioxide", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 2,3,5,6-tetrafluoropyridine to 5,6-difluoropyridine", "a. Dissolve 2,3,5,6-tetrafluoropyridine in a mixture of acetic acid and water", "b. Add potassium hydroxide to the mixture and stir for several hours at room temperature", "c. Filter the resulting mixture and wash the solid with water", "d. Dry the solid to obtain 5,6-difluoropyridine", "Step 2: Conversion of 5,6-difluoropyridine to 5,6-difluoropyridine-3-carbaldehyde", "a. Dissolve 5,6-difluoropyridine in acetic anhydride and add pyridine as a catalyst", "b. Add sodium borohydride to the mixture and stir for several hours at room temperature", "c. Quench the reaction with water and extract the product with dichloromethane", "d. Dry the organic layer and evaporate the solvent to obtain 5,6-difluoropyridine-3-carbinol", "e. Oxidize 5,6-difluoropyridine-3-carbinol with chromium trioxide and sulfuric acid to obtain 5,6-difluoropyridine-3-carbaldehyde", "Step 3: Purification of 5,6-difluoropyridine-3-carbaldehyde", "a. Dissolve 5,6-difluoropyridine-3-carbaldehyde in hydrochloric acid and add sodium nitrite", "b. Add sodium bicarbonate to the mixture to adjust the pH", "c. Extract the product with dichloromethane and dry the organic layer", "d. Evaporate the solvent and recrystallize the product from a mixture of water and ethanol", "e. Dry the crystals to obtain pure 5,6-difluoropyridine-3-carbaldehyde" ] } | |
CAS 编号 |
1227583-68-7 |
分子式 |
C6H3F2NO |
分子量 |
143.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




